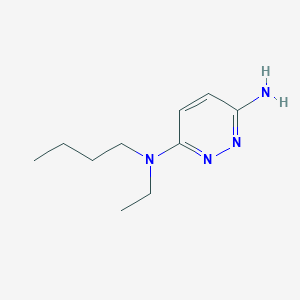

N3-butyl-N3-ethylpyridazine-3,6-diamine

Description

N3-butyl-N3-ethylpyridazine-3,6-diamine is a pyridazine derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2) and two secondary amine groups at positions 3 and 4. Each amine is substituted with alkyl chains: a butyl group (C₄H₉) and an ethyl group (C₂H₅).

Properties

CAS No. |

1594026-87-5 |

|---|---|

Molecular Formula |

C10H18N4 |

Molecular Weight |

194.28 g/mol |

IUPAC Name |

3-N-butyl-3-N-ethylpyridazine-3,6-diamine |

InChI |

InChI=1S/C10H18N4/c1-3-5-8-14(4-2)10-7-6-9(11)12-13-10/h6-7H,3-5,8H2,1-2H3,(H2,11,12) |

InChI Key |

BFRHZYUBUZTQSD-UHFFFAOYSA-N |

SMILES |

CCCCN(CC)C1=NN=C(C=C1)N |

Canonical SMILES |

CCCCN(CC)C1=NN=C(C=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Pyridazine and triazine derivatives share nitrogen-rich aromatic cores but differ in electronic configuration. Triazines (e.g., DACT-II) feature three nitrogen atoms in a 1,3,5-arrangement, creating high electron deficiency, which enhances charge transport in OLEDs. In contrast, pyridazines (e.g., N3-butyl-N3-ethylpyridazine-3,6-diamine) have two adjacent nitrogen atoms, resulting in a less electron-deficient core and altered conjugation pathways.

Photophysical and Performance Metrics

Key metrics from the triazine-based DACT-II compound include:

| Property | DACT-II (Triazine) | N3-butyl-N3-ethylpyridazine-3,6-diamine (Inferred) |

|---|---|---|

| PLQY | 100% | Likely lower (alkyl donors reduce conjugation) |

| EQE | >20% | Unreported (pyridazine systems historically lag) |

| ΔEST | ~0 eV | Likely higher (reduced spin-orbit coupling) |

| Dipole Orientation | Horizontal alignment | Uncharacterized |

DACT-II achieves high external quantum efficiency (EQE) and photoluminescence quantum yield (PLQY) due to its diphenylaminocarbazole donor, which enables near-zero singlet-triplet energy gaps (ΔEST) and optimal dipole alignment. The pyridazine derivative’s alkyl substituents lack such strong donor-acceptor interactions, likely resulting in lower PLQY and EQE. Additionally, pyridazine’s reduced electron deficiency may limit its utility in electron-transport layers compared to triazines .

Thermal and Solubility Properties

Alkyl chains in N3-butyl-N3-ethylpyridazine-3,6-diamine enhance solubility in nonpolar solvents, advantageous for solution-processed OLEDs. However, these substituents may lower thermal stability relative to DACT-II’s rigid carbazole-triazine framework, which sustains high performance at elevated temperatures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.